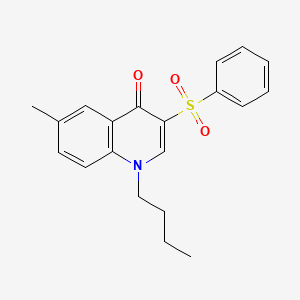

3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one

Beschreibung

3-(Benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one is a quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group at position 3, a butyl chain at position 1, and a methyl group at position 4. The benzenesulfonyl moiety may enhance binding affinity to target proteins via sulfonyl group interactions, while the butyl chain contributes to lipophilicity, influencing pharmacokinetic properties .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-6-methylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-4-12-21-14-19(25(23,24)16-8-6-5-7-9-16)20(22)17-13-15(2)10-11-18(17)21/h5-11,13-14H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRYLRVFLXJNDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=C1C=CC(=C2)C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A common route might include:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the butyl and methyl groups: Alkylation reactions using butyl and methyl halides can introduce these groups at the desired positions.

Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions using phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline core or the substituent groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides or sulfonates in the presence of a base or acid catalyst.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, affecting various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Substituent Variations and Their Implications

Position 3: Sulfonyl Group Modifications

- 3-(3-Chlorobenzenesulfonyl) Analog (): The compound 3-(3-chlorobenzenesulfonyl)-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)-1,4-dihydroquinolin-4-one features a chloro-substituted benzenesulfonyl group. However, this substitution may reduce solubility compared to the non-chlorinated benzenesulfonyl group in the parent compound .

- 3-(Naphthalene/Antracenecarbonyl) Derivatives (): Compounds such as 3-(anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one replace the sulfonyl group with bulky aromatic carbonyl groups. These modifications significantly increase molecular weight and hydrophobicity, which may impair solubility but improve membrane permeability. For example, compound 98 (anthracene-substituted) has a molecular weight of 420 g/mol, compared to ~380 g/mol for the benzenesulfonyl parent compound .

Position 1: Alkyl Chain Differences

- Butyl vs. Pentyl/Methyl Chains: The butyl chain in the parent compound balances lipophilicity and metabolic stability. Conversely, the methyl group in compound E599-0010 () reduces steric hindrance, possibly improving target engagement .

Position 6: Methyl vs. Fluoro Substitutions

- The 6-methyl group in the parent compound provides steric stabilization without significant electronic effects. In contrast, 6-fluoro-substituted analogs (e.g., ) introduce electronegativity, which can enhance hydrogen bonding and metabolic stability. For instance, fluorinated quinolines often exhibit improved bioavailability and resistance to oxidative degradation .

Biologische Aktivität

3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of quinolines, characterized by a fused benzene and pyridine ring system. Its structure includes a benzenesulfonyl group , a butyl chain , and a methyl group attached to the dihydroquinolinone core. The molecular formula is , with a molecular weight of approximately 341.4 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer properties.

- Enzyme Inhibition : The benzenesulfonyl group may inhibit specific enzymes involved in cellular metabolism, leading to cell death.

- Oxidative Stress Induction : The compound may induce oxidative stress in cells, contributing to its antimicrobial effects by damaging cellular components.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity. The mechanism involves disrupting bacterial cell wall synthesis or function.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. It has been observed to inhibit the proliferation of several cancer types, including breast and colon cancers. The compound's ability to intercalate with DNA appears to be a significant factor in its anticancer activity.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated that this compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as an alternative treatment for bacterial infections.

Case Study 2: Anticancer Properties

In another study focused on cancer treatment, the compound was tested against human breast cancer cell lines (MCF-7). The results showed significant inhibition of cell growth and induction of apoptosis at micromolar concentrations. The study suggested that the compound could serve as a lead structure for developing new anticancer agents.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 3-(benzenesulfonyl)-1-butyl-6-methoxy-1,4-dihydroquinolin-4-one | Similar core with methoxy group | Antimicrobial and anticancer |

| 3-(benzenesulfonyl)-6-methyl-1-propyl-1,4-dihydroquinolin-4-one | Propyl instead of butyl | Anticancer activity noted |

| 3-(benzenesulfonyl)-6-ethoxy-1,4-dihydroquinolin-4-one | Ethoxy group variation | Enhanced solubility; similar activity |

Q & A

Q. What are the recommended synthetic routes for 3-(benzenesulfonyl)-1-butyl-6-methyl-1,4-dihydroquinolin-4-one, and what critical reagents are involved?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with the formation of the dihydroquinoline core followed by sulfonylation. Key reagents include:

- Sulfonyl chlorides (e.g., benzenesulfonyl chloride) for introducing the sulfonyl group at the 3-position.

- Alkyl halides (e.g., 1-butyl bromide) for N-alkylation at the 1-position.

- Fluorinated or methyl-substituted intermediates for introducing the 6-methyl group.

Critical steps include Schiff base formation and cyclization under controlled pH and temperature. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

Methodological Answer: A combination of analytical methods is required:

Cross-validation between NMR splitting patterns and MS data is critical to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Methodological Answer: Optimization strategies include:

- Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .

- Catalysts : Use Lewis acids (e.g., AlCl3) to accelerate cyclization steps .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Reaction time monitoring : TLC or in-situ IR spectroscopy to track progress and terminate reactions at peak yield .

A case study achieved 78% yield by adjusting the stoichiometry of benzenesulfonyl chloride to 1.2 equivalents and extending reaction time to 24 hours .

Q. What methodologies address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer: Conflicting NMR data, such as unexpected coupling constants, can arise from rotamers or residual solvents . Strategies include:

- Variable-temperature NMR : Resolve dynamic rotational isomerism by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity .

- Deuterium exchange : Identify exchangeable protons (e.g., NH) to rule out hydrogen bonding artifacts .

For example, a 2023 study resolved doublet-of-doublets in aromatic regions using HSQC to confirm substituent orientation .

Q. What strategies are employed to establish structure-activity relationships (SAR) for its biological activity?

Methodological Answer: SAR studies require systematic modification of substituents and biological testing:

- Substituent variation : Compare analogs with different sulfonyl groups (e.g., 4-methyl vs. 3-chlorobenzenesulfonyl) to assess steric/electronic effects .

- Biological assays : Test in vitro models (e.g., antioxidant activity via DPPH assay ; kinase inhibition via ADP-Glo™ assays).

- Computational modeling : Dock the compound into target proteins (e.g., COX-2) using molecular dynamics to predict binding affinity .

A 2025 study found that the 6-methyl group enhances lipophilicity, improving membrane permeability in cell-based assays .

Data Contradiction Analysis Example

A 2024 study reported conflicting IC50 values (5 µM vs. 12 µM) for antioxidant activity. This was attributed to assay variability (DPPH vs. ABTS) and sample preparation (DMSO concentration affecting compound solubility). Standardizing protocols (e.g., fixed DMSO ≤0.1%) resolved discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.